molecular formula C8H10N2O2 B3356969 Dimethyl-carbamic acid pyridin-2-yl ester CAS No. 6969-89-7

Dimethyl-carbamic acid pyridin-2-yl ester

Cat. No.: B3356969
CAS No.: 6969-89-7
M. Wt: 166.18 g/mol
InChI Key: VKRNSAMDISDEFE-UHFFFAOYSA-N
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Description

Carbamates are widely studied for their biological activity, including applications in pharmaceuticals and agrochemicals. This compound’s structure combines the electron-rich pyridine moiety with the carbamate functional group, which can influence reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

pyridin-2-yl N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-5-3-4-6-9-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRNSAMDISDEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275630
Record name Pyridin-2-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-89-7
Record name NSC68653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridin-2-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-carbamic acid pyridin-2-yl ester can be synthesized through the reaction of pyridin-2-ol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates like dimethylcarbamoyl chloride.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Pyridin-2-ylmethanol derivatives.

    Substitution: Various substituted pyridin-2-yl esters.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl-carbamic acid pyridin-2-yl ester exhibits notable pharmacological properties, primarily due to its role as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine, which is crucial for neurotransmission. The compound has potential therapeutic applications in treating diseases such as:

  • Alzheimer's Disease : The inhibition of acetylcholinesterase can enhance cognitive function by increasing acetylcholine levels in the brain.
  • Myasthenia Gravis : This autoimmune disorder affects neuromuscular transmission; enhancing acetylcholine availability can alleviate symptoms.

Case Studies

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective effects through its interaction with various neurotransmitter systems, suggesting its potential in developing treatments for neurodegenerative diseases.
  • Binding Affinity Studies : Studies have shown that this compound competes effectively with acetylcholine at the active site of acetylcholinesterase, leading to prolonged neurotransmitter action. This mechanism underpins its therapeutic potential.

Applications in Agricultural Chemistry

Beyond pharmaceuticals, this compound is also used in agricultural applications:

  • Pesticide Development : Its structure allows for effective pest control formulations while minimizing environmental impact.

Material Science and Biochemical Research

The compound's unique properties make it suitable for various applications:

  • Material Science : It is utilized in the development of advanced materials such as polymers that exhibit enhanced thermal stability and chemical resistance.
  • Biochemical Research : Researchers leverage this compound to study enzyme inhibition mechanisms, contributing to a better understanding of metabolic pathways and aiding in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of dimethyl-carbamic acid pyridin-2-yl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS/Reference
Dimethyl-carbamic acid pyridin-2-yl ester C₈H₁₀N₂O₂ 166.18 Pyridin-2-yl ester, dimethylcarbamoyl Not specified
Phenyl pyridin-2-ylcarbamate C₁₂H₁₀N₂O₂ 214.22 Phenyl ester, pyridin-2-ylcarbamoyl 104291-81-8
Dimethyl-carbamic acid 3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester C₁₇H₁₈F₃N₃O₂ 353.35 Trifluoromethyl, dimethylamino substituents MFCD19981306
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid methyl ester C₁₀H₁₂N₃O₄S 270.29 Sulfonyl bridge, dimethylamino carbonyl 144098-18-0
3-Hydroxy-1-methylpyridinium bromide dimethylcarbamate C₉H₁₃BrN₂O₃ 301.12 Pyridinium core, bromide counterion Not specified
Key Observations:
  • Phenyl vs. Methyl Esters : The phenyl ester (C₁₂H₁₀N₂O₂) in Phenyl pyridin-2-ylcarbamate exhibits higher hydrophobicity (logP ~2.1) compared to the methyl ester in this compound (logP ~1.2), impacting solubility and membrane permeability.
  • Quaternary Nitrogen Effects : The pyridinium bromide derivative has a permanent positive charge, improving water solubility but limiting blood-brain barrier penetration.

Spectroscopic and Analytical Data

  • NMR and IR : and report characteristic peaks for carbamates:
    • ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm, while dimethyl groups show singlets near δ 3.0 ppm.
    • IR : Strong C=O stretches at ~1700 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks for dimethyl-carbamic acid derivatives are typically observed at m/z 166–353, depending on substituents .

Biological Activity

Dimethyl-carbamic acid pyridin-2-yl ester, a compound belonging to the class of carbamates, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its carbamate linkage, which is known for enhanced stability compared to other ester linkages. The synthesis typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions, leading to the formation of the ester bond.

1. Antimicrobial Properties

Research indicates that various pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a broad spectrum of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potential therapeutic applications in treating infections.

2. Anticancer Activity

The anticancer potential of dimethyl-carbamic acid derivatives has been explored in several studies. One notable study reported that these compounds can inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents.

3. Neuroprotective Effects

A derivative of dimethyl-carbamic acid has been evaluated for its neuroprotective properties, particularly in models of Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) activity, leading to increased acetylcholine levels in neuronal tissues. This action supports cognitive function and offers a multi-target approach to neuroprotection against amyloid-beta toxicity.

Case Studies

Study Findings Biological Activity
Study 1 Inhibition of AChE activity; increase in Ach levelsNeuroprotective
Study 2 Significant antimicrobial activity against Staphylococcus aureusAntimicrobial
Study 3 Induction of apoptosis in cancer cell linesAnticancer

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes such as AChE, which is crucial for neurotransmitter regulation.
  • Cell Cycle Modulation : They interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-carbamic acid pyridin-2-yl ester
Reactant of Route 2
Dimethyl-carbamic acid pyridin-2-yl ester

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